4-Methylsulfanylbenzoyl fluoride
Description
4-Methylsulfanylbenzoyl fluoride (C₈H₇FOS) is a fluorinated aromatic compound featuring a benzoyl fluoride group (C₆H₅COF) and a methylsulfanyl (SCH₃) substituent at the para position. This compound is of interest in organic synthesis due to the reactivity of the fluoride group in nucleophilic acyl substitution reactions and the electron-donating properties of the methylsulfanyl moiety, which can modulate electrophilicity at the carbonyl center. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, comparisons with structurally related compounds can infer its behavior .
Properties
CAS No. |
127743-98-0 |
|---|---|
Molecular Formula |
C8H7FOS |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-methylsulfanylbenzoyl fluoride |
InChI |
InChI=1S/C8H7FOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
InChI Key |
LKEUWDIGBITIRH-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C(=O)F |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)F |
Synonyms |
Benzoyl fluoride, 4-(methylthio)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-methylsulfanylbenzoyl fluoride and analogous compounds from the provided evidence:
| Compound | Structure | CAS# | Molecular Weight (g/mol) | Melting Point | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Methylsulfanylbenzoyl fluoride | C₆H₄(SCH₃)COF | Not provided | ~170.20 (estimated) | Not reported | Benzoyl fluoride, methylsulfanyl |
| 4-Methylsulfonylbenzyl bromide | C₆H₄(SO₂CH₂Br) | 53606-06-7 | 249.12 | 82–86°C | Sulfonyl, benzyl bromide |
| 4-Methylsulfonylphenol | C₆H₃(OH)(SO₂CH₃) | Not provided | 172.20 | Not reported | Sulfonyl, phenol |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | C₆H₃(F)(CH₃)SO₂Cl | Not provided | 208.64 (estimated) | Not reported | Sulfonyl chloride, fluoro, methyl |
Key Comparisons:
- Functional Groups and Reactivity: 4-Methylsulfanylbenzoyl fluoride contains a benzoyl fluoride group, which is less reactive than benzoyl chlorides but more stable toward hydrolysis compared to bromides. 4-Methylsulfonylbenzyl bromide (CAS 53606-06-7) features a sulfonyl group (electron-withdrawing) and a benzyl bromide, making it highly reactive in nucleophilic substitutions (e.g., SN2 reactions). Its higher molecular weight (249.12 g/mol) and defined melting point (82–86°C) suggest greater crystallinity than the target compound . 4-Methylsulfonylphenol includes a phenolic -OH group, which introduces acidity (pKa ~8–10 for similar sulfonylphenols) and hydrogen-bonding capacity. The sulfonyl group enhances acidity compared to methylsulfanyl derivatives . 4-Fluoro-2-methylbenzenesulfonyl chloride combines sulfonyl chloride reactivity (e.g., forming sulfonamides) with a fluorine substituent. The meta-fluoro substituent may sterically hinder reactions compared to para-substituted analogs like 4-methylsulfanylbenzoyl fluoride .
Applications :
- Benzoyl fluorides are typically used as acylating agents in peptide synthesis or catalysis. In contrast, sulfonyl chlorides (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride) are employed in sulfonylation reactions for drug development .
- Bromides like 4-methylsulfonylbenzyl bromide are intermediates in cross-coupling reactions or polymerization processes .
Physical Properties :
Research Findings and Limitations
- Synthetic Utility: The methylsulfanyl group in 4-methylsulfanylbenzoyl fluoride could enhance solubility in nonpolar solvents compared to sulfonyl analogs, though this remains speculative without direct data.
- Reactivity Trends : Fluorides are less reactive than chlorides but offer better selectivity in certain reactions. For example, sulfonyl chlorides react vigorously with amines, while benzoyl fluorides may require catalysts .
- Gaps in Evidence : The provided sources lack direct data on 4-methylsulfanylbenzoyl fluoride, necessitating extrapolation from structural analogs. Further studies on its stability, spectroscopic data, and catalytic applications are needed.
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